

# INCB062079: A Technical Guide to the Irreversible FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | INCB38579 |           |
| Cat. No.:            | B15609461 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

INCB062079 is an orally bioavailable, potent, and selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] Dysregulation of the FGF19-FGFR4 signaling axis has been identified as an oncogenic driver in a subset of solid tumors, particularly hepatocellular carcinoma (HCC).[3][4] INCB062079 covalently binds to a unique cysteine residue (Cys552) in the active site of FGFR4, leading to the inhibition of its kinase activity and downstream signaling pathways involved in cell proliferation and survival.[1][2] Preclinical studies demonstrated significant anti-tumor efficacy in models with FGF19-FGFR4 pathway activation. A first-in-human Phase I clinical trial (NCT03144661) established a manageable safety profile and showed evidence of target engagement, though the study was terminated early due to slow patient accrual before a maximum tolerated dose was determined.[4][5] This guide provides a comprehensive technical overview of INCB062079, summarizing its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.

## **Core Concepts and Mechanism of Action**

INCB062079 is a small molecule designed for targeted cancer therapy. Its primary mechanism involves the specific and irreversible inhibition of the FGFR4 tyrosine kinase.

 Target Specificity: The selectivity of INCB062079 for FGFR4 over other FGFR family members (FGFR1, 2, and 3) is attributed to its covalent binding mechanism. It specifically







targets the Cys552 residue within the FGFR4 active site, a residue not conserved among the other FGFR isoforms.[1]

- Irreversible Inhibition: By forming a covalent bond, INCB062079 permanently inactivates the FGFR4 enzyme. This leads to a sustained blockade of the signaling pathway.
- Downstream Signaling Blockade: Upon binding of its ligand, primarily Fibroblast Growth
  Factor 19 (FGF19), FGFR4 dimerizes and autophosphorylates, initiating a cascade of
  downstream signaling events.[3] INCB062079's inhibition of FGFR4 autophosphorylation
  effectively blocks these subsequent pathways, including the Ras-Raf-MAPK and PI3K-Akt
  pathways, which are crucial for tumor cell proliferation, survival, and differentiation.[1][3]





Click to download full resolution via product page

Figure 1: Mechanism of Action of INCB062079 on the FGFR4 Signaling Pathway.



# **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for INCB062079 from preclinical and clinical investigations.

**Table 1: Preclinical In Vitro Activity** 

| Parameter    | Value                      | Cell<br>Lines/Conditions                 | Reference          |
|--------------|----------------------------|------------------------------------------|--------------------|
| IC50 (FGFR4) | 1.2 nM                     | Biochemical kinase<br>assay              | [Source Not Found] |
| Selectivity  | >250-fold vs.<br>FGFR1/2/3 | Biochemical kinase assays                | [Source Not Found] |
| EC50         | < 200 nM                   | HCC cell lines with FGF19 amplification  | [Source Not Found] |
| EC50         | > 5000 nM                  | Cells without FGF19-<br>FGFR4 dependence | [Source Not Found] |

**Table 2: Clinical Trial Overview (NCT03144661)** 



| Parameter          | Description                                                                   | Reference |
|--------------------|-------------------------------------------------------------------------------|-----------|
| Study Phase        | Phase I                                                                       | [4][5]    |
| Patient Population | 23 patients with advanced solid tumors (11 hepatobiliary, 9 ovarian, 3 other) | [5]       |
| Dosing Regimen     | Oral, once daily (QD) or twice<br>daily (BID), starting at 10 mg<br>QD        | [4][5]    |
| Primary Objective  | Determine safety, tolerability,<br>and Maximum Tolerated Dose<br>(MTD)        | [4][5]    |
| Study Status       | Terminated (due to slow patient accrual)                                      | [4]       |
| MTD                | Not established                                                               | [4][5]    |

**Table 3: Clinical Pharmacokinetics &** 

**Pharmacodynamics** 

| Parameter                 | Observation                                                                                     | Reference |
|---------------------------|-------------------------------------------------------------------------------------------------|-----------|
| Pharmacokinetics          | Generally dose-proportional exposure                                                            | [4][5]    |
| Time to Max. Conc. (Tmax) | 2–3 hours post-dose                                                                             | [6]       |
| Half-life (t1/2)          | Approx. 6 hours at steady-<br>state                                                             | [6]       |
| Pharmacodynamics          | Increased plasma FGF19 and serum C4/bile acids with exposure, consistent with target inhibition | [4][5]    |

# **Table 4: Clinical Safety and Efficacy (NCT03144661)**



| Parameter                       | Observation                                                                                           | Reference |
|---------------------------------|-------------------------------------------------------------------------------------------------------|-----------|
| Most Common Adverse Event       | Diarrhea (60.9% of patients)                                                                          | [4][5]    |
| Dose-Limiting Toxicities (DLTs) | Grade 3 diarrhea, Grade 3<br>transaminitis (observed in 2 of<br>6 patients at 15 mg BID)              | [5]       |
| DLT Mitigation                  | Protocol amended to require<br>baseline C4 < 40.9 ng/mL and<br>prophylactic bile acid<br>sequestrants | [4][5]    |
| Objective Response              | 1 Partial Response (ovarian cancer patient, 15 mg BID, duration 7.5 months)                           | [4][5]    |
| Disease Control                 | 2 patients with Stable Disease                                                                        | [4][5]    |

Note: The chemical structure for INCB062079 is not publicly available in chemical databases or scientific literature at this time.

# **Experimental Protocols**

While proprietary, step-by-step protocols for INCB062079 are not publicly available, this section outlines the general methodologies for the key experiments cited in the literature.

## In Vitro FGFR4 Kinase Assay

Objective: To determine the direct inhibitory activity of INCB062079 on the FGFR4 enzyme.

#### General Protocol:

- Reaction Setup: A reaction mixture is prepared containing recombinant human FGFR4
  enzyme, a suitable kinase buffer (e.g., Tris, MgCl2, BSA, DTT), and a generic tyrosine
  kinase substrate (e.g., poly(Glu, Tyr)).
- Inhibitor Addition: Serial dilutions of INCB062079 are added to the reaction wells.



- Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
- Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Signal Detection: The amount of ATP consumed (or ADP produced) is quantified. A common method is the ADP-Glo™ Kinase Assay, which uses a luminescent signal that correlates with the amount of ADP generated.
- Data Analysis: The luminescent signal is plotted against the inhibitor concentration to calculate the IC50 value, representing the concentration of INCB062079 required to inhibit 50% of the FGFR4 kinase activity.

## **Cell-Based Proliferation Assay**

Objective: To assess the effect of INCB062079 on the growth of cancer cell lines with and without FGF19-FGFR4 pathway activation.

#### General Protocol:

- Cell Plating: Human cancer cell lines (e.g., HCC lines like Hep3B or HuH-7, which have FGF19 amplification) are seeded into 96-well plates and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a range of concentrations of INCB062079.
- Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.
- Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).
- Data Analysis: The viability signal is normalized to untreated controls and plotted against inhibitor concentration to determine the EC50 value, the concentration that causes a 50% reduction in cell growth.

## In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of INCB062079 in a living organism.



#### General Protocol:

- Cell Implantation: Human HCC cells (e.g., Hep3B) are injected subcutaneously or orthotopically into the liver of immunodeficient mice (e.g., nude or SCID mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment Administration: Mice are randomized into vehicle control and treatment groups.
   INCB062079 is administered orally at various doses and schedules (e.g., once or twice daily).
- Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula Volume = 1/2(Length x Width²) is commonly used.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumor growth inhibition (TGI) is calculated.
- Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze the levels of phosphorylated downstream proteins (e.g., p-ERK) to confirm target engagement.





Click to download full resolution via product page

Figure 2: Logical workflow for the development and evaluation of INCB062079.



# Clinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of INCB062079 in patients and to confirm its biological effect on the target pathway.

#### General Protocol:

- PK Sample Collection: Blood samples are collected from patients at multiple time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8 hours post-dose) during the first treatment cycle.[4]
- Drug Quantification: Plasma concentrations of INCB062079 are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[4]
- PK Parameter Calculation: The concentration-time data are used to calculate key PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and t1/2 (half-life).
- PD Biomarker Sample Collection: Blood samples are collected to measure biomarkers indicative of FGFR4 inhibition.
- PD Biomarker Analysis:
  - 7α-hydroxy-4-cholesten-3-one (C4): Serum C4, a precursor for bile acid synthesis, is expected to increase upon FGFR4 inhibition. Its levels are quantified by a validated LC-MS/MS assay.[4]
  - FGF19: Plasma FGF19 levels are also measured as they are part of the feedback loop regulated by FGFR4.[4]
- Data Correlation: PK parameters are correlated with PD biomarker changes and clinical outcomes (safety and efficacy) to establish an exposure-response relationship.

## **Conclusion and Future Directions**

## Foundational & Exploratory





INCB062079 is a well-characterized, potent, and selective irreversible inhibitor of FGFR4. Preclinical data strongly supported its development as a targeted therapy for cancers driven by the FGF19-FGFR4 axis. The first-in-human study confirmed that INCB062079 has a manageable safety profile and effectively engages its target in patients, as evidenced by pharmacodynamic biomarker changes.[4][5]

The clinical development of INCB062079 was halted due to the rarity of FGF19/FGFR4 alterations and subsequent slow patient accrual, which prevented the determination of a recommended Phase II dose.[4] However, the data gathered validate INCB062079 as a clinical-grade tool for studying the FGF19-FGFR4 signaling axis. The findings from this program underscore the importance of patient selection biomarkers (such as FGF19 amplification and baseline C4 levels) and proactive management of on-target toxicities like diarrhea for the successful development of FGFR4 inhibitors. Future research may focus on identifying novel cancer types dependent on this pathway or exploring combination therapies to enhance the efficacy of FGFR4 inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. First-in-Human Study of INCB062079, a Fibroblast Growth Factor Receptor 4 Inhibitor, in Patients with Advanced Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. First-in-Human Study of INCB062079, a Fibroblast Growth Factor Receptor 4 Inhibitor, in Patients with Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [INCB062079: A Technical Guide to the Irreversible FGFR4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609461#incb062079-fgfr4-irreversible-inhibitor]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com